molecular formula C10H13N3O3 B13970984 (5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one

(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one

Cat. No.: B13970984
M. Wt: 223.23 g/mol
InChI Key: OINWEVLJBHTBIU-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-(CYCLOPROPYLAMINO)PROPYLIDENE]- is a complex organic compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-(CYCLOPROPYLAMINO)PROPYLIDENE]- typically involves a multi-step process. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with 1,3-dimethylbarbituric acid in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-(CYCLOPROPYLAMINO)PROPYLIDENE]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-(CYCLOPROPYLAMINO)PROPYLIDENE]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-(CYCLOPROPYLAMINO)PROPYLIDENE]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-(CYCLOPROPYLAMINO)PROPYLIDENE]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

5-(N-cyclopropyl-C-ethylcarbonimidoyl)-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N3O3/c1-2-6(11-5-3-4-5)7-8(14)12-10(16)13-9(7)15/h5H,2-4H2,1H3,(H3,12,13,14,15,16)

InChI Key

OINWEVLJBHTBIU-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1CC1)C2=C(NC(=O)NC2=O)O

Origin of Product

United States

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